molecular formula C9H10N4 B1331960 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine CAS No. 3524-31-0

1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine

Cat. No. B1331960
CAS RN: 3524-31-0
M. Wt: 174.2 g/mol
InChI Key: LSXHCDYKHFLGAE-UHFFFAOYSA-N
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Description

1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine is a heterocyclic compound that is part of a broader class of pyrazole derivatives. These compounds are known for their diverse range of biological activities and applications in medicinal chemistry. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and when substituted with a pyridinylmethyl group, it can exhibit unique chemical and physical properties, as well as biological activities.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions that can include condensation, cyclization, and functional group transformations. For instance, the synthesis of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (L1) involves the formation of the pyrazole ring followed by the introduction of the pyridinyl group . Similarly, the synthesis of related compounds such as 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines includes comprehensive structure–activity relationship studies to optimize the biological activity . These methods can be adapted to synthesize 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine by altering the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of nitrogen atoms in the ring, which can participate in hydrogen bonding and coordination with metal ions. For example, the ZnCl2 complex of L1 shows primary cation and secondary anion coordination via hydrogen bonding . The molecular structure, including the arrangement of substituents, can significantly influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including condensation with aldehydes and ketones, coordination with metal ions, and substitution reactions. The reactivity of the pyrazole ring can be modulated by the substituents present, which can also affect the compound's biological activity. For example, the synthesis of pyrano[3,2-b]pyrazolo[4,3-e]pyridin-8(1H)-ones involves a three-component condensation reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as melting points, solubility, and photoluminescence, can be influenced by the molecular structure and the presence of substituents. The compound L1, for example, exhibits supercooling with a significant difference between melting and solidification points . Additionally, the photoluminescence properties of these compounds can be altered upon complexation with metals or by changing from solution to solid state, as seen with the ZnCl2 complex of L1 .

Scientific Research Applications

Application 1: Metallosupramolecular Chemistry

  • Summary of Application :
    • This compound is used as a ligand in the self-assembly of metallosupramolecular structures, particularly with silver (I) and iron (II) ions .
  • Methods of Application/Experimental Procedures :
    • The ligand is synthesized using the copper (I) catalyzed azide-alkyne cycloaddition (CuAAC) reaction. It is then treated with silver (I) ions in dimethyl sulfoxide (DMSO) solution to form discrete complexes, which crystallize as coordination polymers upon solidification .
  • Results/Outcomes :
    • The ligand forms [Ag(L)]+ complexes in solution, but these complexes crystallize as coordination polymers. When combined with iron (II) ions, it forms a monomeric octahedral [Fe(L)2]2+ complex, which can further generate a heterometallic linear coordination polymer upon treatment with AgBF4 .

Application 2: Antiproliferative Agents

  • Summary of Application :
    • Derivatives of this compound are designed and synthesized for their antiproliferative activity against various cancer cell lines, such as A549, HCT-116, and PC-3 .
  • Methods of Application/Experimental Procedures :
    • A series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives are synthesized and evaluated in vitro for their antiproliferative effects on selected cancer cell lines .
  • Results/Outcomes :
    • Most of the synthesized compounds showed significant antiproliferative effects. One compound, in particular, was more potent than the positive control, with IC50 values of 1.53 ± 0.46, 1.11 ± 0.34, and 1.98 ± 1.27 μM, respectively. It was also found to induce apoptosis in A549 cells and arrest the cell cycle at the G1 phase .

Application 3: Intercalation in Layered Materials

  • Summary of Application :
    • The compound and its derivatives are studied for their arrangement within the interlayer space of zirconium sulfophenylphosphonate, a layered material .
  • Methods of Application/Experimental Procedures :
    • Molecular simulation methods are used to describe the arrangement of intercalated molecules. The compounds are placed between SO3H groups of the host layers and their positions and orientations are determined by simulation and experimental methods .
  • Results/Outcomes :
    • The study revealed a dense network of hydrogen bonds in the interlayer space, which could be significant for the development of materials with non-linear optical properties .

Application 4: Synthesis of Pyrazolopyridine Derivatives

  • Summary of Application :
    • The compound serves as a precursor in the synthesis of various 1H-pyrazolo[3,4-b]pyridine derivatives, which have potential biomedical applications .
  • Methods of Application/Experimental Procedures :
    • Different synthetic strategies are employed to assemble the pyrazolopyridine system, with the advantages and drawbacks of each method considered in the synthesis process .
  • Results/Outcomes :
    • The review of methods provides a comprehensive understanding of the synthetic approaches, which is crucial for the design of new compounds with desired biological activities .

Application 5: Non-Linear Optical Properties

  • Summary of Application :
    • The compound’s derivatives are analyzed for their potential use in non-linear optics due to their ability to form a dense net of hydrogen bonds, which is important for optical signal processing applications .
  • Methods of Application/Experimental Procedures :
    • The optical properties are studied by incorporating the molecules into a polymeric matrix or as guests in layered inorganic compounds, serving as host carriers .
  • Results/Outcomes :
    • The materials show promise for applications in optical triggering, light frequency transducers, optical memories, modulators, and deflectors .

Application 6: Heterocyclic Compound Diversity

  • Summary of Application :
    • The diversity of substituents present in pyrazolo[3,4-b]pyridines, including the compound , is explored for their pharmacological relevance .
  • Methods of Application/Experimental Procedures :
    • The analysis covers the examination of over 300,000 1H-pyrazolo[3,4-b]pyridines, including their tautomeric forms and substituent variations .
  • Results/Outcomes :
    • The extensive review highlights the significance of these compounds in drug discovery and development, with a focus on their structural diversity and potential therapeutic applications .

Application 7: Anti-Inflammatory Activities of Pyrimidines

  • Summary of Application :
    • Pyrimidines, including derivatives of the compound , have been studied for their anti-inflammatory activities and structure-activity relationships .
  • Methods of Application/Experimental Procedures :
    • Various synthetic methods are employed to create pyrimidine derivatives, which are then tested for their inhibitory effects against key inflammatory mediators .
  • Results/Outcomes :
    • The studies have shown that many pyrimidines exhibit potent anti-inflammatory effects, with detailed structure-activity relationships providing insights for the development of new anti-inflammatory agents .

Application 8: Non-Linear Optical Properties

  • Summary of Application :
    • The compound and its derivatives are arranged within the interlayer space of zirconium sulfophenylphosphonate, which is significant for non-linear optical applications .
  • Methods of Application/Experimental Procedures :
    • Molecular simulation methods describe the arrangement of intercalated molecules, with the potential use of these materials in non-linear optics being illustrated by calculating the dipole moments of the guests .
  • Results/Outcomes :
    • The materials are of interest for optical signal processing applications, such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors .

Application 9: Synthesis of Pyrazolopyridine Derivatives

  • Summary of Application :
    • The compound is used in the synthesis of various 1H-pyrazolo[3,4-b]pyridine derivatives, which are important in drug design and discovery .
  • Methods of Application/Experimental Procedures :
    • Different strategies are systematized according to the method to assemble the pyrazolopyridine system, considering their advantages and drawbacks .
  • Results/Outcomes :
    • This review provides a comprehensive understanding of the synthetic approaches, crucial for designing new compounds with desired biological activities .

Application 10: Biomedical Applications of Pyrazolo[3,4-b]pyridines

  • Summary of Application :
    • The diversity of substituents present in pyrazolo[3,4-b]pyridines, including the compound , is explored for their pharmacological relevance .
  • Methods of Application/Experimental Procedures :
    • The analysis covers the examination of over 300,000 1H-pyrazolo[3,4-b]pyridines, including their tautomeric forms and substituent variations .
  • Results/Outcomes :
    • The extensive review highlights the significance of these compounds in drug discovery and development, focusing on their structural diversity and potential therapeutic applications .

Safety And Hazards

The safety and hazards associated with “1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine” are not explicitly mentioned in the available literature .

properties

IUPAC Name

2-(pyridin-4-ylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-9-3-6-12-13(9)7-8-1-4-11-5-2-8/h1-6H,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXHCDYKHFLGAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CN2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360274
Record name 1-[(Pyridin-4-yl)methyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787315
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine

CAS RN

3524-31-0
Record name 1-(4-Pyridinylmethyl)-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3524-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(Pyridin-4-yl)methyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Neres, CA Engelhart, EJ Drake… - Journal of medicinal …, 2013 - ACS Publications
Siderophores are small-molecule iron chelators produced by bacteria and other microorganisms for survival under iron limiting conditions such as found in a mammalian host. …
Number of citations: 39 pubs.acs.org

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